Acetamide, N-[7-hydroxy-8-[[2-hydroxy-5-[(methylamino)sulfonyl]phenyl]azo]-1-naphthalenyl]-
Description
Acetamide, N-[7-hydroxy-8-[[2-hydroxy-5-[(methylamino)sulfonyl]phenyl]azo]-1-naphthalenyl]- (CAS: 23104-75-8; alternative CAS: 94349-29-8 ) is a naphthalene-based azo compound functionalized with hydroxy, acetamide, and methylamino sulfonyl groups. Its molecular formula is C₁₉H₁₈N₄O₅S, with a molecular weight of 414.44 g/mol and a density of 1.46 g/cm³ . This compound is structurally characterized by:
- A naphthalene backbone substituted with a hydroxyl group at position 5.
- An azo (-N=N-) linkage connecting the naphthalene ring to a phenyl group.
- A methylamino sulfonyl (-SO₂NHCH₃) group at position 5 of the phenyl ring.
It is primarily used as a dye intermediate, with applications in synthesizing colorants requiring high thermal stability and resistance to photodegradation .
Properties
CAS No. |
23104-75-8 |
|---|---|
Molecular Formula |
C19H18N4O5S |
Molecular Weight |
414.4 g/mol |
IUPAC Name |
N-[7-hydroxy-8-[[2-hydroxy-5-(methylsulfamoyl)phenyl]diazenyl]naphthalen-1-yl]acetamide |
InChI |
InChI=1S/C19H18N4O5S/c1-11(24)21-14-5-3-4-12-6-8-17(26)19(18(12)14)23-22-15-10-13(7-9-16(15)25)29(27,28)20-2/h3-10,20,25-26H,1-2H3,(H,21,24) |
InChI Key |
IUSNKBQUMJMAPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1C(=C(C=C2)O)N=NC3=C(C=CC(=C3)S(=O)(=O)NC)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Stepwise Preparation Process
Diazotization of 3-Amino-4-hydroxy-N-methylbenzenesulfonamide
- The starting aromatic amine, 3-amino-4-hydroxy-N-methylbenzenesulfonamide , undergoes diazotization.
- Diazotization is typically performed by treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0–5 °C) to form the corresponding diazonium salt.
- This step is critical for generating the electrophilic diazonium ion that will participate in azo coupling.
Coupling with N-(7-hydroxynaphthalen-1-yl)acetamide
- The diazonium salt is then coupled with N-(7-hydroxynaphthalen-1-yl)acetamide .
- The coupling reaction occurs under controlled pH and temperature conditions to ensure selective azo bond formation at the correct position on the naphthalenyl ring.
- This forms the azo dye intermediate, Acetamide, N-[7-hydroxy-8-[[2-hydroxy-5-[(methylamino)sulfonyl]phenyl]azo]-1-naphthalenyl]- .
Formation of 1:2 Chromium Complex
- The azo dye intermediate is then complexed with chromium salts, typically sodium chromium salicylate or chromium(III) salts.
- This complexation step forms a stable 1:2 chromium complex, which enhances the dye's stability and colorfastness properties.
- The resulting compound is known as Acid Black 60, a blue-black powder with complex organometallic structure.
Chemical Reaction Summary Table
| Step | Reactants | Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|
| 1 | 3-Amino-4-hydroxy-N-methylbenzenesulfonamide + NaNO2 + HCl | 0–5 °C, acidic aqueous solution | Diazonium salt of 3-amino-4-hydroxy-N-methylbenzenesulfonamide | In situ generation of nitrous acid |
| 2 | Diazonium salt + N-(7-hydroxynaphthalen-1-yl)acetamide | Controlled pH, low temperature | Acetamide, N-[7-hydroxy-8-[[2-hydroxy-5-[(methylamino)sulfonyl]phenyl]azo]-1-naphthalenyl]- | Azo coupling reaction |
| 3 | Azo dye intermediate + Sodium chromium salicylate | Ambient temperature | Acid Black 60 (Chromium complex) | 1:2 metal-ligand complex formation |
Comprehensive Research Findings
Mechanistic Insights
- The diazotization step involves the formation of a diazonium salt via nitrosation of the aromatic amine, followed by tautomerization and protonation steps leading to a resonance-stabilized diazonium ion.
- The azo coupling preferentially occurs at activated aromatic sites, such as the hydroxyl-substituted naphthalenyl ring, facilitating the formation of the azo linkage (-N=N-).
- Complexation with chromium involves coordination of the azo nitrogen and hydroxyl oxygen atoms to the chromium center, stabilizing the dye molecule and imparting unique spectral and physical properties.
Physical and Chemical Properties Relevant to Preparation
- The compound appears as a blue-black powder with specific solubility and color behavior in various acidic and basic media.
- It exhibits color changes depending on the pH and solvent environment, which is critical for its application and handling during synthesis.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[7-hydroxy-8-[[2-hydroxy-5-[(methylamino)sulfonyl]phenyl]azo]-1-naphthalenyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The azo group can be reduced to form amines.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Acetamide derivatives have been extensively studied for their biological activities, including anti-inflammatory and anticancer properties.
Anti-inflammatory Activity
A study investigated the anti-inflammatory effects of related compounds, demonstrating that N-(2-hydroxy phenyl) acetamide significantly inhibited inflammation in adjuvant-induced arthritis models. The treatment led to reduced levels of pro-inflammatory cytokines such as IL-1 beta and TNF-alpha, indicating potential therapeutic benefits for inflammatory diseases .
Anticancer Activity
Recent research has highlighted the anticancer potential of acetamide derivatives. Compounds derived from acetamide have shown inhibitory effects on heme oxygenase-1, a target for cancer therapy. Specific derivatives demonstrated significant potency against various cancer cell lines, suggesting that modifications to the acetamide structure can enhance biological activity .
Applications in Dye Chemistry
Acetamide, N-[7-hydroxy-8-[[2-hydroxy-5-[(methylamino)sulfonyl]phenyl]azo]-1-naphthalenyl]- is also utilized as an organic dye and indicator. Its azo group contributes to its color properties, making it suitable for applications in textiles and analytical chemistry .
Synthesis and Characterization
The synthesis of acetamide derivatives often involves palladium-catalyzed reactions that allow for selective modifications at the ortho position of aromatic rings. This method has been successfully applied to prepare various biaryl amides with potential bioactive properties .
Case Study 1: Anti-Arthritic Properties
In a controlled study involving Sprague Dawley rats, researchers administered varying doses of N-(2-hydroxy phenyl) acetamide to assess its effects on arthritis symptoms. Results indicated significant improvements in body weight retention and reduced paw edema compared to control groups, underscoring its potential as an anti-arthritic agent .
Case Study 2: Anticancer Efficacy
Another study focused on evaluating the anticancer activity of specific acetamide derivatives against prostate and lung cancer cell lines. The findings revealed that certain compounds exhibited IC50 values comparable to established chemotherapeutics, highlighting their potential as novel anticancer agents .
Mechanism of Action
The mechanism of action of Acetamide, N-[7-hydroxy-8-[[2-hydroxy-5-[(methylamino)sulfonyl]phenyl]azo]-1-naphthalenyl]- involves its interaction with specific molecular targets. The compound’s azo group can undergo reduction to form amines, which can then interact with various biological molecules. The hydroxyl and sulfonyl groups contribute to its binding affinity and specificity towards enzymes and receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Physicochemical and Spectral Properties
Azo vs. Triazole Linkages
- The target compound’s azo group (-N=N-) provides strong conjugation, enhancing UV-Vis absorption (critical for dyes), while triazole-containing analogs (e.g., 6a-m ) exhibit hydrogen-bonding capacity via triazole N-H, improving solubility in polar solvents.
- IR Spectroscopy: The target compound shows characteristic peaks for -OH (~3260 cm⁻¹), -C=O (1671 cm⁻¹), and -SO₂ (asymmetric stretching ~1350 cm⁻¹) . In contrast, triazole derivatives (e.g., 6b) display distinct -NO₂ asymmetric stretches at ~1504 cm⁻¹ .
Solubility and Stability
- The methylamino sulfonyl group in the target compound enhances water solubility compared to nitro-substituted analogs (e.g., 6b, 6c ), which are more lipophilic. However, nitro groups confer higher reactivity in electrophilic substitution reactions .
Research Findings and Data Gaps
- Synthetic Efficiency : The target compound’s synthesis is less step-intensive than triazole derivatives, which require copper-catalyzed cycloadditions .
- Thermal Stability : Sulfonyl groups in the target compound likely improve thermal resistance compared to nitro analogs, though experimental data are sparse .
- Data Gaps : Melting points, explicit toxicity studies, and detailed spectral assignments (e.g., ¹³C NMR) for the target compound are lacking in available literature .
Biological Activity
Acetamide, N-[7-hydroxy-8-[[2-hydroxy-5-[(methylamino)sulfonyl]phenyl]azo]-1-naphthalenyl]- (CAS Number: 23104-75-8) is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
The chemical structure and properties of Acetamide, N-[7-hydroxy-8-[[2-hydroxy-5-[(methylamino)sulfonyl]phenyl]azo]-1-naphthalenyl]- are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C19H18N4O5S |
| Molecular Weight | 414.435 g/mol |
| Density | 1.46 g/cm³ |
| LogP | 3.865 |
| PSA | 148.83 |
Antitumor Activity
Recent studies have highlighted the potential antitumor activity of acetamide derivatives, particularly in the context of inhibiting heme oxygenase-1 (HO-1). HO-1 is known for its cytoprotective roles in both normal and cancer cells, with its overexpression often correlating with poor prognosis and chemoresistance in tumors .
Case Study: HO-1 Inhibitors
In a study focused on the design and synthesis of novel acetamide-based HO-1 inhibitors, several compounds were evaluated for their inhibitory effects on HO-1 and their antiproliferative activities against various cancer cell lines, including glioblastoma (U87MG), lung (A549), and prostate (DU145) cancer cells. The results indicated that specific acetamide derivatives exhibited potent inhibitory activity against HO-1, with IC50 values as low as 0.9 μM for certain compounds .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis revealed that modifications to the central connecting chain and the presence of hydrophobic moieties significantly influenced the biological activity of these compounds. For example, elongating the central chain or altering substituents on the nitrogen atom of the amide bond affected their potency against HO-1 .
Toxicological Considerations
As with many chemical substances, understanding the toxicological profile is crucial. Acetamide derivatives are included in various regulatory assessments to evaluate their potential environmental and health impacts. The Canadian Domestic Substances List includes this compound, indicating its historical presence in commerce and necessitating monitoring for adverse effects .
Summary of Findings
The biological activity of Acetamide, N-[7-hydroxy-8-[[2-hydroxy-5-[(methylamino)sulfonyl]phenyl]azo]-1-naphthalenyl]- is characterized by:
- Antitumor Potential : Demonstrated through inhibition of HO-1 in various cancer cell lines.
- Structure-Activity Relationships : Modifications significantly affect potency.
- Toxicological Monitoring : Included in regulatory lists due to historical usage.
Q & A
Q. Q1. What are the critical steps for synthesizing and characterizing this acetamide derivative?
Methodological Answer: Synthesis typically involves diazo coupling between a naphthol derivative and a sulfonamide-substituted phenol, followed by acetylation. Key steps include:
- Diazo formation : Use NaNO₂/HCl at 0–5°C to generate the diazonium salt from the aniline precursor.
- Coupling reaction : React with 7-hydroxy-1-naphthylacetamide under alkaline conditions (pH 8–9) to form the azo linkage .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (e.g., Newcrom R1 column, 70:30 water/acetonitrile mobile phase) .
- Characterization : Use H/C NMR to verify substituent positions and FT-IR for functional groups (e.g., sulfonamide S=O stretching at ~1350 cm⁻¹) .
Q. Q2. How should researchers handle environmental and safety concerns associated with this compound?
Methodological Answer:
- Restriction compliance : Adhere to thresholds for cobalt-containing derivatives (e.g., ≤0.1% w/w in coordination complexes) as per industrial safety guidelines .
- Waste disposal : Neutralize acidic/byproduct streams before disposal. Avoid releasing azo intermediates into aquatic systems due to potential mutagenicity .
- PPE : Use nitrile gloves and fume hoods during synthesis to mitigate exposure to sulfonamide and azo intermediates .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in spectral data for this compound’s coordination complexes?
Methodological Answer:
Q. Q4. What strategies optimize experimental design for studying its bioactivity?
Methodological Answer:
Q. Q5. How can computational modeling predict degradation pathways under environmental conditions?
Methodological Answer:
Q. Q6. What advanced techniques elucidate its role in metal-organic frameworks (MOFs)?
Methodological Answer:
- Synthesis : Incorporate the acetamide ligand into Co(II)/Fe(III) MOFs via solvothermal methods (e.g., DMF/EtOH at 120°C for 24h).
- Characterization :
- Challenge : Address ligand decomposition during MOF activation by optimizing solvent exchange (e.g., supercritical CO₂ drying) .
Data Contradiction Analysis
Q. Q7. How to address inconsistencies in reported biological activity across studies?
Methodological Answer:
- Source analysis : Check for impurities (e.g., residual metal catalysts) via ICP-MS or EDX. Even trace Co(II) can skew antimicrobial assays .
- Standardization : Use a unified assay protocol (e.g., CLSI guidelines for MIC testing) to minimize variability .
- Meta-analysis : Correlate bioactivity with substituent electronic parameters (Hammett σ values) to identify structure-activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
